molecular formula C6H4BrClO B3021676 3-Bromo-2-chlorophenol CAS No. 863870-87-5

3-Bromo-2-chlorophenol

Cat. No.: B3021676
CAS No.: 863870-87-5
M. Wt: 207.45 g/mol
InChI Key: DUKKNDLIWRYBCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-chlorophenol is an organic compound with the molecular formula C₆H₄BrClO. It is a halogenated phenol, characterized by the presence of both bromine and chlorine atoms attached to a benzene ring with a hydroxyl group. This compound is known for its significant applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

The primary target of 3-Bromo-2-chlorophenol is the acetylcholinesterase enzyme . This enzyme plays a crucial role in nerve function, specifically in the termination of nerve impulses. It does this by breaking down acetylcholine, a neurotransmitter, in the synaptic cleft .

Mode of Action

This compound interacts with its target by binding to the acetylcholinesterase receptor , thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft . The result is a prolonged nerve impulse, which can lead to various physiological effects .

Biochemical Pathways

The inhibition of acetylcholinesterase affects the cholinergic pathway . This pathway is involved in many physiological processes, including muscle contraction, heart rate regulation, and memory functions . The downstream effects of this inhibition can lead to symptoms such as muscle weakness, bradycardia, and memory impairment .

Pharmacokinetics

It’s known that the compound can be synthesized by reacting phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chloro phenol .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of nerve function. By inhibiting acetylcholinesterase, the compound causes a prolonged nerve impulse, which can lead to overstimulation of muscles and glands . This overstimulation can result in symptoms such as muscle weakness, excessive salivation, and bradycardia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances that also inhibit acetylcholinesterase . Additionally, the compound’s stability may be affected by factors such as temperature and pH . .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Bromo-2-chlorophenol are not fully understood due to limited research. It is known that this compound can be metabolized by certain enzymes. For instance, it has been reported that this compound can be converted to 4-bromo-2-chlorophenol by certain enzymes present in the liver

Cellular Effects

The cellular effects of this compound are not well-studied. It is known that similar compounds can have significant effects on cellular processes. For example, profenofos, an organophosphate pesticide, is metabolized to 4-bromo-2-chlorophenol, which has been shown to inhibit acetylcholinesterase, a key enzyme in nerve signal transmission

Molecular Mechanism

It is known that bromine and chlorine atoms in aromatic compounds can participate in various chemical reactions, including electrophilic aromatic substitution . These reactions can lead to changes in gene expression and enzyme activity, which could potentially explain some of the effects of this compound.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound under laboratory conditions have not been extensively studied. It is known that the compound has a melting point of 60 °C and a boiling point of 246.1±20.0 °C . This suggests that it is relatively stable under normal laboratory conditions.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It has been reported that profenofos, an organophosphate pesticide, is metabolized to 4-bromo-2-chlorophenol in the liver . This suggests that this compound could be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-chlorophenol can be synthesized through the bromination of 2-chlorophenol. The process involves adding bromine dropwise to a mixture of 2-chlorophenol, zinc chloride, and diphenyl sulfide, with vigorous stirring. The reaction is carried out within a temperature range of 20°C to 45°C. After the addition of bromine, the mixture is heated to 40°C to avoid crystallization, and the remaining bromine is added at 45°C. The reaction product is then freed from dissolved hydrogen bromide under reduced pressure at 60°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chlorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the hydroxyl group to other functional groups.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

    Substitution: Formation of various substituted phenols.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of dehalogenated phenols or other reduced derivatives.

Scientific Research Applications

3-Bromo-2-chlorophenol has diverse applications in scientific research:

Comparison with Similar Compounds

  • 4-Bromo-2-chlorophenol
  • 2-Bromo-4-chlorophenol
  • 5-Bromo-2-chlorophenol

Comparison: 3-Bromo-2-chlorophenol is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring. This positioning influences its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

IUPAC Name

3-bromo-2-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKKNDLIWRYBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216242
Record name Phenol, bromochloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66024-94-0, 863870-87-5
Record name Phenol, bromochloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066024940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, bromochloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-chlorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-2-chlorophenol
Reactant of Route 2
3-Bromo-2-chlorophenol
Reactant of Route 3
Reactant of Route 3
3-Bromo-2-chlorophenol
Reactant of Route 4
3-Bromo-2-chlorophenol
Reactant of Route 5
Reactant of Route 5
3-Bromo-2-chlorophenol
Reactant of Route 6
3-Bromo-2-chlorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.